molecular formula C19H16N6O2S2 B278615 2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B278615
M. Wt: 424.5 g/mol
InChI Key: ZTVQLWYWFYNANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the triazole family and has a unique structure that allows it to interact with biological systems in a specific way. In

Mechanism of Action

The mechanism of action of 2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to exhibit various biochemical and physiological effects in scientific research. This compound has been shown to inhibit the growth of various fungal and bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Finally, this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments include its high purity and yield, as well as its potential therapeutic properties. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for research. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential direction is the development of new antibiotics based on this compound, as it has been shown to exhibit potent antifungal and antibacterial activities. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Finally, research on the toxicity and safety of this compound is needed to determine its potential as a new drug candidate.

Synthesis Methods

The synthesis of 2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide involves several steps, including the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole with 4-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a catalyst. This reaction produces a thioether intermediate, which is then reacted with ethyl chloroacetate to form the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential therapeutic properties in various scientific research fields. This compound has been shown to exhibit antifungal, antibacterial, and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been evaluated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C19H16N6O2S2

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N6O2S2/c1-27-15-10-6-5-9-14(15)17-22-24-19(25(17)13-7-3-2-4-8-13)28-11-16(26)21-18-23-20-12-29-18/h2-10,12H,11H2,1H3,(H,21,23,26)

InChI Key

ZTVQLWYWFYNANN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=CS4

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=CS4

Origin of Product

United States

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